6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropylmethyl group at the 2nd position, which contributes to its unique properties and potential biological activities. The compound is of significant interest in medicinal chemistry and drug discovery due to its promising pharmacological profiles and applications in various scientific fields.
The compound is cataloged under the Chemical Abstracts Service number 947533-92-8, with a molecular formula of C10H10BrN3 and a molecular weight of 252.11 g/mol. It is classified as a heterocyclic organic compound, specifically an imidazo[4,5-b]pyridine derivative, which indicates its structural characteristics involving nitrogen-containing rings.
The synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine typically involves several key steps:
While detailed industrial production methods for this specific compound are not extensively documented, they would generally involve scaling up laboratory synthesis methods while optimizing reaction conditions for higher yields and purity.
The molecular structure of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine features two fused rings: a five-membered imidazole ring and a six-membered pyridine ring.
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions:
The outcomes of these reactions vary based on the reagents used; for instance:
The mechanism of action for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific biological targets. The compound is known to bind to enzymes or receptors, modulating their activity and resulting in diverse biological effects. Notably, derivatives of imidazo[4,5-b]pyridine have been identified as inhibitors of kinases involved in critical signaling pathways, indicating their potential therapeutic relevance in various diseases .
The compound's structural integrity is supported by analytical techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm its molecular configuration and purity post-synthesis .
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine has several scientific applications:
This comprehensive analysis highlights the significance of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine within chemical research and its potential impact on future drug development initiatives.
The C6-bromine substituent in 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) serves as a versatile handle for precision functionalization via palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions enable efficient aryl/heteroaryl introduction at the C6 position using arylboronic acids under Pd(dppf)Cl₂ catalysis. Typical conditions involve anhydrous dioxane at 80-100°C with K₂CO₃ or K₃PO₄ base, achieving >80% conversion within 12 hours [6]. Buchwald-Hartwig amination is equally pivotal, allowing installation of secondary amines through Pd₂(dba)₃/XPhos catalytic systems. This reaction proceeds in toluene at 90°C with Cs₂CO₃, enabling access to pharmacologically relevant amino derivatives [9]. Microwave-assisted protocols significantly accelerate these transformations, reducing reaction times from hours to minutes while maintaining yields >75% [6].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
Reaction Type | Catalyst System | Ligand | Base/Solvent | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂ | None | K₂CO₃ / Dioxane | 80-92% |
Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | Cs₂CO₃ / Toluene | 75-88% |
Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DMF | 70-85% |
Regioselectivity challenges arise from potential N1 vs. N3 coordination, but pre-protection with MEM (2-methoxyethoxymethyl) groups circumvents this issue. MEM-protected derivatives maintain the bromine's reactivity while preventing catalyst poisoning, enabling sequential functionalization strategies essential for complex pharmacophore development [4]. Sonogashira couplings with terminal alkynes introduce rigid spacers under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine/DMF, expanding molecular diversity toward kinase-targeted architectures [9].
The cyclopropylmethyl moiety at the C2 position is installed through late-stage alkylation of imidazo[4,5-b]pyridine N-anions or early-stage cyclopropane integration. Direct N-alkylation employs cyclopropylmethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂), achieving 60-75% yields. However, overalkylation at N1 and N3 positions necessitates careful stoichiometric control [1] [8]. Superior regioselectivity is achieved via reductive amination approaches, where imidazo[4,5-b]pyridine-2-carbaldehydes react with cyclopropylamine under NaBH₃CN reduction. This method affords the 2-cyclopropylmethyl derivative in 85% yield with minimal byproducts [5].
Core formation strategies leverage cyclopropane-containing precursors: 5-bromo-3-(cyclopropylmethylamino)pyridin-2-amine undergoes cyclocondensation with triethyl orthoformate in acetic acid at 120°C, simultaneously constructing the imidazo[4,5-b]pyridine core and introducing the cyclopropylmethyl group in a single step [4]. Microwave-assisted cyclization (150°C, 30 min) significantly enhances this process, achieving 69% isolated yield versus 45% under conventional heating [4].
Table 2: Cyclopropylmethyl Incorporation Methodologies
Strategy | Reagents/Conditions | Regioselectivity Control | Yield |
---|---|---|---|
Direct N-Alkylation | cPrCH₂Br, TBA-Br, NaOH, CH₂Cl₂ | Moderate (N3 favored) | 60-75% |
Reductive Amination | cPr-CHO, NaBH₃CN, MeOH | High (exclusive C2) | 80-85% |
Cyclocondensation | Triethylorthoformate/AcOH, 120°C | Inherent | 65-69% |
The cyclopropyl group enhances metabolic stability by blocking cytochrome P450 oxidation while maintaining conformational rigidity critical for target binding. Its steric profile modulates the compound's π-stacking capacity within kinase ATP pockets, directly influencing biological activity [4] [5].
Regioselective C6-bromination capitalizes on the inherent electron density distribution of the imidazo[4,5-b]pyridine system. Electrophilic bromination using bromine in acetic acid at 40°C delivers the 6-bromo derivative with >90% regioselectivity due to activation by the pyridine-like nitrogen at position 5 [7]. NBS (N-bromosuccinimide) in DMF at 0°C provides enhanced selectivity (>95%) by minimizing dibromination side products, crucial for preserving the reactive C2 position for subsequent cyclopropylmethylation [10].
The bromine atom's strategic positioning profoundly impacts bioactivity: kinase inhibition assays demonstrate 8-fold enhanced potency for 6-bromo derivatives compared to non-halogenated analogs due to halogen bonding with kinase hinge regions [4]. Computational analyses confirm preferential electrophilic attack at C6, with molecular electrostatic potential mapping revealing the most negative electrostatic potential at this position (-42.3 kcal/mol) [7]. Post-functionalization bromination requires N-protection (e.g., SEM-Cl) to prevent quaternary salt formation, while pre-brominated building blocks allow direct assembly of the functionalized core [4].
Table 3: Bromination Methods for Imidazo[4,5-b]pyridine Systems
Method | Conditions | Regioselectivity | Electronic Rationale |
---|---|---|---|
Br₂/AcOH | 40°C, 2h | >90% C6 | C6 activation by N5 |
NBS/DMF | 0°C, 1h | >95% C6 | Kinetic control at electron-rich site |
Pyridinium tribromide | CHCl₃, reflux | 85% C6 | Balanced electrophilicity |
Halogen dance phenomena necessitate careful temperature control below -10°C when lithiating adjacent positions, as bromine migration compromises regiochemical integrity. This is mitigated through in situ quenching or silyl protection strategies [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2